molecular formula C10H10ClNO3S B2628605 2-Chloro-N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)acetamide CAS No. 2490435-82-8

2-Chloro-N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)acetamide

Cat. No.: B2628605
CAS No.: 2490435-82-8
M. Wt: 259.7
InChI Key: JSQKDVRIYOAXSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)acetamide is a chemical compound with the molecular formula C6H8ClNO3S . It belongs to the family of heterocyclic compounds and possesses a 1,1-dioxido-2,3-dihydrothiophene skeleton.


Synthesis Analysis

The compound can be synthesized by the reaction of chloroacetyl chloride with thiamine followed by the reaction with potassium persulfate, acetic anhydride, and 2-amino-4-chlorophenol.


Molecular Structure Analysis

The molecular weight of this compound is 209.64 g/mol . .

Scientific Research Applications

Antitumor and Anti-inflammatory Applications

A noteworthy application of derivatives similar to the subject compound is in the synthesis of molecules with potential antitumor and anti-inflammatory properties. Research has shown that certain derivatives exhibit considerable anticancer activity against various cancer cell lines, underscoring the compound's relevance in the development of new chemotherapeutic agents (Yurttaş, Tay, & Demirayak, 2015). Additionally, synthesized derivatives have demonstrated significant anti-inflammatory activity, suggesting potential in the treatment of inflammatory disorders (Sunder & Maleraju, 2013).

Synthesis of Heterocyclic Compounds

The compound and its derivatives serve as key intermediates in the synthesis of a wide range of heterocyclic compounds. These synthesized heterocycles have applications in various domains, including the development of new materials and pharmaceuticals. For example, the synthesis of silylated derivatives highlights innovative approaches to modifying the chemical structure for diverse applications (Nikonov et al., 2016).

Antibacterial and Anticonvulsant Properties

Derivatives of this chemical have also been explored for their antibacterial and anticonvulsant properties. Studies have synthesized compounds that showed significant activity against various bacteria, indicating the potential for developing new antibacterial agents. Furthermore, some derivatives demonstrated notable anticonvulsant activity, suggesting their utility in the development of treatments for neurological disorders (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Material Science and Photovoltaic Efficiency

In material science, the compound's derivatives have been examined for their potential in improving the efficiency of photovoltaic cells. Studies focused on their photochemical and thermochemical properties to assess their suitability as photosensitizers in dye-sensitized solar cells (DSSCs). These findings are crucial for the advancement of renewable energy technologies (Mary et al., 2020).

Properties

IUPAC Name

2-chloro-N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3S/c11-5-10(13)12-8-6-16(14,15)9-4-2-1-3-7(8)9/h1-4,8H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQKDVRIYOAXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2S1(=O)=O)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.